

An In-depth Technical Guide to the Physical Properties of Ethyl 3-oxooctanoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 3-oxooctanoate*

Cat. No.: *B178416*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of **Ethyl 3-oxooctanoate** (CAS No. 10488-95-6). Due to the limited availability of experimentally determined data for this specific compound, this guide also includes data for the closely related and well-characterized compound, Ethyl 3-oxobutanoate, for comparative purposes. The methodologies for determining these key physical properties are detailed to assist in laboratory settings.

Quantitative Data Summary

The physical properties of **Ethyl 3-oxooctanoate** are summarized in the table below. It is important to note that some of these values are predicted and not experimentally determined.

Table 1: Physical Properties of **Ethyl 3-oxooctanoate**

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₈ O ₃	[1][2]
Molecular Weight	186.25 g/mol	[1][2][3]
Boiling Point	118-121 °C at 13 Torr	[3]
Density (Predicted)	0.959 ± 0.06 g/cm ³	[3][4]
pKa (Predicted)	10.55 ± 0.46	[3]

Note: Experimental data for melting point, density, and refractive index for **Ethyl 3-oxooctanoate** are not readily available in the surveyed literature. For reference, the experimental data for a shorter-chain analogue, Ethyl 3-oxobutanoate, are provided in Table 2.

Table 2: Physical Properties of Ethyl 3-oxobutanoate (for comparative purposes)

Property	Value	Source
Molecular Formula	C ₆ H ₁₀ O ₃	[5][6][7]
Molecular Weight	130.14 g/mol	[6][7]
Melting Point	-43 °C (lit.)	[5]
Boiling Point	181 °C (lit.)	[5]
Density	1.029 g/mL at 20 °C (lit.)	[5]
Refractive Index	n _{20/D} 1.419 (lit.)	[5]
Solubility in Water	116 g/L (20 °C)	[5]

Experimental Protocols

The following sections detail the standard experimental methodologies for determining the key physical properties of liquid organic compounds like **Ethyl 3-oxooctanoate**.

2.1. Determination of Boiling Point (Micro Method)

This method is suitable for determining the boiling point of a small volume of liquid.

- Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, heating oil (e.g., mineral oil), Bunsen burner or hot plate, and a clamp.
- Procedure:
 - A small amount of **Ethyl 3-oxooctanoate** (a few milliliters) is placed into the small test tube.
 - A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.
 - The test tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the sample.
 - The assembly is clamped and immersed in a Thiele tube containing heating oil.
 - The side arm of the Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.
 - Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube.
 - The heat source is then removed, and the apparatus is allowed to cool slowly.
 - The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube. This is the point where the vapor pressure of the liquid equals the atmospheric pressure.

2.2. Determination of Density (Pycnometer Method)

The pycnometer method is a precise technique for determining the density of a liquid.

- Apparatus: Pycnometer (a small glass flask with a fitted glass stopper containing a capillary tube), analytical balance, and a constant temperature water bath.
- Procedure:

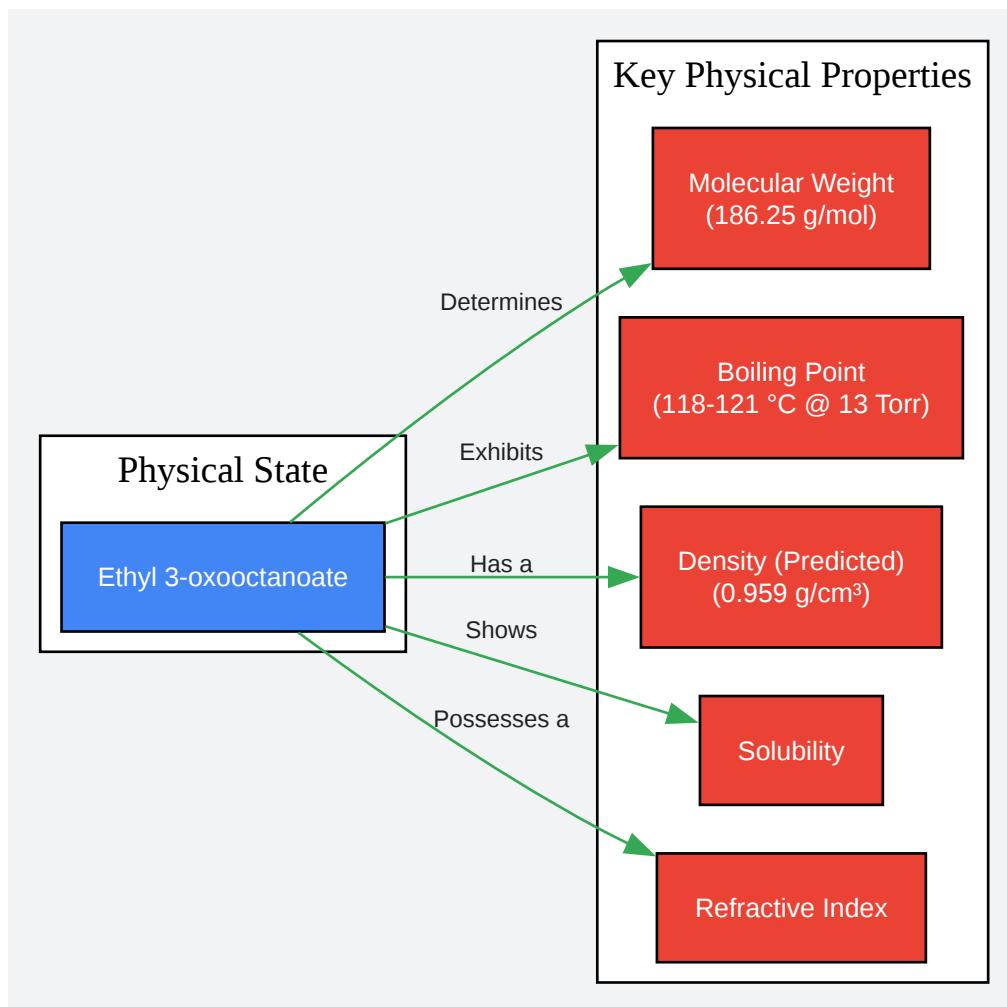
- The pycnometer is thoroughly cleaned, dried, and its mass is accurately measured (m_{empty}).
- The pycnometer is filled with distilled water of a known temperature and density, ensuring the capillary in the stopper is also filled. Any excess water is carefully wiped from the exterior.
- The mass of the water-filled pycnometer is measured (m_{water}).
- The pycnometer is emptied, thoroughly dried, and then filled with **Ethyl 3-oxooctanoate**.
- The mass of the sample-filled pycnometer is measured (m_{sample}).
- The density of the sample is calculated using the following formula: $\text{Density}_{\text{sample}} = [(m_{\text{sample}} - m_{\text{empty}}) / (m_{\text{water}} - m_{\text{empty}})] * \text{Density}_{\text{water}}$

2.3. Measurement of Refractive Index (Abbé Refractometer)

An Abbé refractometer is used to measure the refractive index of a liquid, which is a measure of how much light bends as it passes through the substance.

- Apparatus: Abbé refractometer, constant temperature water bath, and a dropper.
- Procedure:
 - The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).
 - The prism of the refractometer is cleaned with a suitable solvent (e.g., ethanol or acetone) and allowed to dry completely.
 - A few drops of **Ethyl 3-oxooctanoate** are placed on the surface of the measuring prism using a clean dropper.
 - The prism is closed and the light source is adjusted to illuminate the field of view.
 - The adjustment knob is turned until the boundary line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

- If necessary, the dispersion is corrected by adjusting the compensator to remove any color fringe from the boundary line.
- The refractive index is read directly from the instrument's scale. The temperature should also be recorded as the refractive index is temperature-dependent.


2.4. Determination of Solubility (Qualitative Method)

This method provides a qualitative assessment of a compound's solubility in various solvents.

- Apparatus: Small test tubes, vortex mixer or stirring rod, and a selection of solvents (e.g., water, ethanol, diethyl ether, acetone).
- Procedure:
 - Approximately 0.1 g of **Ethyl 3-oxooctanoate** is placed into a small test tube.
 - 3 mL of the chosen solvent is added to the test tube.
 - The mixture is agitated vigorously for 1-2 minutes using a vortex mixer or by flicking the test tube.
 - The mixture is visually inspected to determine if the compound has dissolved completely. A clear, homogeneous solution indicates solubility. The presence of undissolved droplets or a separate layer indicates insolubility or partial solubility.
 - The process is repeated for each of the selected solvents. Observations are recorded as soluble, partially soluble, or insoluble.

Logical Relationship of Physical Properties

The following diagram illustrates the relationship between the physical state of **Ethyl 3-oxooctanoate** and its fundamental physical properties.

[Click to download full resolution via product page](#)

Caption: Relationship between **Ethyl 3-oxooctanoate** and its physical properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. Buy Ethyl 3-oxooctanoate | 10488-95-6 [smolecule.com]
2. Ethyl 3-oxooctanoate | C10H18O3 | CID 4593087 - PubChem [pubchem.ncbi.nlm.nih.gov]
3. Ethyl 3-oxooctanoate CAS#: 10488-95-6 [m.chemicalbook.com]

- 4. [chembk.com](#) [chembk.com]
- 5. [chembk.com](#) [chembk.com]
- 6. Ethyl 3-oxobutanoate | 141-97-9 | FE12158 | Biosynth [\[biosynth.com\]](#)
- 7. ETHYL 3-OXOBUTANOATE | CAS 141-97-9 [\[matrix-fine-chemicals.com\]](#)
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of Ethyl 3-oxooctanoate]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b178416#physical-properties-of-ethyl-3-oxooctanoate\]](https://www.benchchem.com/product/b178416#physical-properties-of-ethyl-3-oxooctanoate)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com